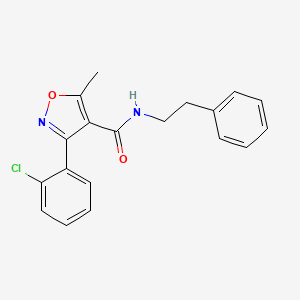

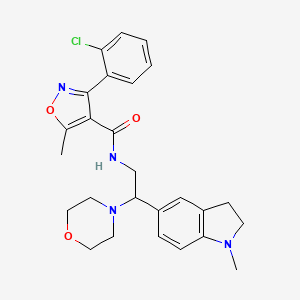

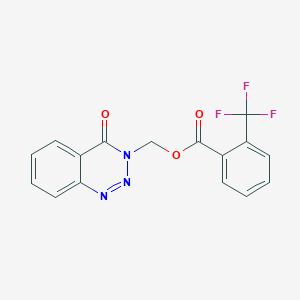

![molecular formula C14H11NO3S B2514872 N-([2,2'-bifuran]-5-ilmetil)tiofeno-3-carboxamida CAS No. 2034593-79-6](/img/structure/B2514872.png)

N-([2,2'-bifuran]-5-ilmetil)tiofeno-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various thiophene derivatives and their synthesis, characterization, and potential biological activities. Thiophene derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse applications in pharmaceuticals, materials science, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different organic reagents to introduce various functional groups. For instance, substituted thiophene derivatives have been synthesized from amino-tetrahydrobenzo[b]thiophene carboxamide precursors, which were further reacted with different organic reagents to yield a series of novel compounds . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods typically involve the use of spectroscopic techniques such as IR, NMR, and mass spectrometry for structural confirmation .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using X-ray crystallography, which provides detailed information about the crystal system, space group, and cell parameters . For example, the crystal structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was determined to crystallize in the monoclinic system with specific cell parameters . The molecular conformation and stability of these compounds are influenced by intramolecular hydrogen bonds and various intermolecular interactions, including π-π and CH-π interactions .

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aryl aldehydes . The reactivity of these compounds can be influenced by the presence of substituents on the thiophene ring, which can affect the electron density and thus the sites of electrophilic and nucleophilic attack .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their antimicrobial and antitumor activities, are of significant interest. Some derivatives have shown promising results in biological assays, indicating potential as therapeutic agents . The antioxidant activity of certain thiophene derivatives has been measured using assays like DPPH and ABTS, and their anticancer activity has been studied using MTT assay in breast cancer cells . Additionally, the electronic properties and stability of different conformers have been explored using computational methods such as density functional theory (DFT) and Møller-Plesset (MP2) calculations .

Aplicaciones Científicas De Investigación

Química Medicinal

El tiofeno y sus derivados sustituidos son una clase muy importante de compuestos heterocíclicos que muestran aplicaciones interesantes en el campo de la química medicinal . Se ha informado que poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal y ciencia de materiales . Son compuestos notablemente efectivos tanto con respecto a sus funciones biológicas y fisiológicas como antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógenos, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas .

Química Industrial

Los derivados del tiofeno se utilizan en la química industrial como inhibidores de la corrosión . Desempeñan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .

Ciencia de Materiales

Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Se utilizan en la fabricación de diodos emisores de luz orgánica (OLED) .

Transistores de efecto de campo orgánico (OFET)

Los derivados del tiofeno juegan un papel importante en el desarrollo de transistores de efecto de campo orgánico (OFET) . Estos son un tipo de transistor de efecto de campo que utiliza un semiconductor orgánico en su canal.

Agentes Anticancerígenos

Los derivados del tiofeno se han utilizado en la síntesis de agentes anticancerígenos . Han mostrado resultados prometedores en la inhibición del crecimiento de células cancerosas.

Agentes Antiateroscleróticos

Los derivados del tiofeno también se han utilizado en la síntesis de agentes antiateroscleróticos . Estos agentes ayudan a reducir el riesgo de aterosclerosis, una enfermedad en la que la placa se acumula dentro de las arterias.

Mecanismo De Acción

Target of Action

The primary target of N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, which is a part of cellular respiration in the mitochondria .

Mode of Action

N-([2,2’-bifuran]-5-ylmethyl)thiophene-3-carboxamide exhibits potent antitumor activity through the inhibition of mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal process of cellular respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This can induce apoptosis, or programmed cell death, in cancer cells .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria by inhibiting the function of mitochondrial complex I . This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis. The resulting increase in ROS can cause damage to cellular components, including proteins, lipids, and DNA, which can trigger apoptosis in cancer cells .

Propiedades

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(10-5-7-19-9-10)15-8-11-3-4-13(18-11)12-2-1-6-17-12/h1-7,9H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHSPMAYDKNGAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

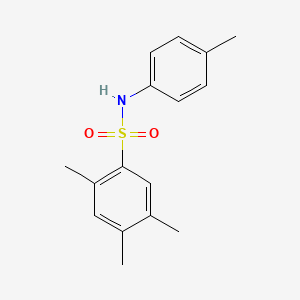

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)

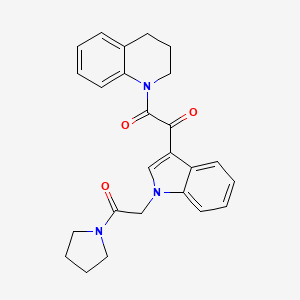

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)

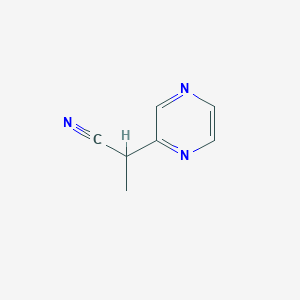

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)